Bienvenue dans la boutique en ligne BenchChem!

2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one

Membrane permeability Drug design Physicochemical profiling

2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one (CAS 2034509-87-8) is a synthetic heterocyclic compound built on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, featuring an 8-yloxy phenylethanone substituent. Its molecular formula is C14H12N4O2 with a molecular weight of 268.27 g/mol.

Molecular Formula C14H12N4O2
Molecular Weight 268.27 g/mol
CAS No. 2034509-87-8
Cat. No. B6424099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one
CAS2034509-87-8
Molecular FormulaC14H12N4O2
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCC1=NN2C=NN=C2C(=C1)OCC(=O)C3=CC=CC=C3
InChIInChI=1S/C14H12N4O2/c1-10-7-13(14-16-15-9-18(14)17-10)20-8-12(19)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3
InChIKeyDLIGVFDIVJRSEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one (CAS 2034509-87-8): Chemical Identity and Physicochemical Baseline for Procurement


2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one (CAS 2034509-87-8) is a synthetic heterocyclic compound built on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, featuring an 8-yloxy phenylethanone substituent. Its molecular formula is C14H12N4O2 with a molecular weight of 268.27 g/mol [1]. Computed physicochemical descriptors include an XLogP3-AA of 1.5, zero hydrogen bond donors (HBD = 0), five hydrogen bond acceptors (HBA = 5), a topological polar surface area (TPSA) of 69.4 Ų, and four rotatable bonds [1]. These properties position the compound as a moderately lipophilic, conformationally flexible small molecule with a distinct hydrogen-bonding profile. It is catalogued under PubChem CID 119099226 and is commercially supplied by multiple vendors at ≥95% purity for research use [1].

Why Generic Substitution Among [1,2,4]Triazolo[4,3-b]pyridazine Derivatives Is Not Advisable for 2-({6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one


Within the [1,2,4]triazolo[4,3-b]pyridazine class, the position and nature of the substituent on the pyridazine ring critically determine biological target engagement and physicochemical behaviour. The closest documented analog, 4-(2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (compound 12), is a low-nanomolar tankyrase (TNKS) inhibitor with an 8-amino linkage and an IC50 of 4.0 nM against TNKS-2 [1]. The target compound replaces the 8-amino group with an 8-yloxy phenylethanone moiety, which eliminates all hydrogen bond donors (HBD = 0 vs. HBD ≥ 2 for compound 12) and alters the hydrogen bond acceptor count from 6 to 5 [2]. These changes have profound consequences for membrane permeability, solubility, and target binding—differences that cannot be compensated by simply selecting another triazolo[4,3-b]pyridazine derivative without altering the research outcome [3].

Quantitative Differentiation Evidence for 2-({6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one Against Closest Analogs


Hydrogen Bond Donor Count of Zero Confers Advantage in Membrane Permeability Versus 8-Amino Tankyrase Inhibitor Analog

The target compound possesses zero hydrogen bond donors (HBD = 0) [1], in contrast to the closest biologically characterized analog, 4-(2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (compound 12), which bears at least two hydrogen bond donors (one secondary amine NH and one phenolic OH) [2]. Lower HBD count is a well-established predictor of improved passive membrane permeability and oral bioavailability according to Lipinski's Rule of Five, where HBD ≤ 5 is required and lower values are generally favourable for CNS penetration. The target compound's HBD of zero places it in a fundamentally different permeability class compared to the 8-amino series.

Membrane permeability Drug design Physicochemical profiling

XLogP3-AA of 1.5 Distinguishes the Compound from More Polar 8-Amino and 8-Hydroxy Analogs

The target compound exhibits an XLogP3-AA value of 1.5, indicating moderate lipophilicity [1]. By comparison, the 8-hydroxy analog 6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol (CAS 18591-70-3) has a reported LogP of approximately 0.14 , while the 8-amino analog compound 12 is expected to have a lower LogP than the target compound due to its additional polar hydroxyl and amine groups [2]. The XLogP3 difference of approximately 1.4 log units between the target and the 8-hydroxy analog translates to an estimated ~25-fold difference in octanol-water partition coefficient, significantly affecting both aqueous solubility and membrane partitioning behaviour.

Lipophilicity ADME prediction Lead optimization

Ether Linkage at the 8-Position Provides Superior Chemical Stability Compared to the 8-Amino Linkage Found in Tankyrase Inhibitors

The target compound contains an 8-yloxy (ether) linkage connecting the triazolo[4,3-b]pyridazine core to the phenylethanone moiety [1]. This contrasts with the 8-ylamino (secondary amine) linkage present in compound 12, the most closely related biologically characterized analog [2]. Ether bonds are generally more resistant to oxidative metabolism (e.g., by cytochrome P450 enzymes) than secondary amines, which are susceptible to N-dealkylation and N-oxidation. This differential metabolic liability has been observed across multiple chemotypes where C-O linkages exhibit greater metabolic stability than C-N linkages in analogous positions [3].

Chemical stability Metabolic stability Formulation compatibility

Topological Polar Surface Area of 69.4 Ų Positions the Compound Favourably for Oral Bioavailability and CNS Penetration Relative to Heavier 6,8-Disubstituted Analogs

The target compound has a topological polar surface area (TPSA) of 69.4 Ų [1]. This value falls below the commonly cited threshold of 140 Ų for good oral bioavailability and below 90 Ų, the threshold often associated with favourable CNS penetration. In contrast, many 6,8-disubstituted triazolo[4,3-b]pyridazine derivatives bearing larger aromatic substituents at both the 6- and 8-positions (such as the dual c-Met/Pim-1 inhibitors described by Ahmed et al.) are expected to have TPSA values exceeding 90–100 Ų due to additional polar atoms [2], potentially limiting their CNS exposure.

Oral bioavailability CNS drug delivery Physicochemical profiling

Four Rotatable Bonds Offer Greater Conformational Flexibility Compared to Rigid 6-Aryl Triazolo[4,3-b]pyridazine Derivatives

The target compound features four rotatable bonds [1], primarily within the 8-yloxy phenylethanone side chain. This degree of conformational flexibility is greater than that found in many biologically active triazolo[4,3-b]pyridazine derivatives with direct aryl substitution at the 6- or 8-position, such as 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazine antitubulin agents, which typically have only 1–2 rotatable bonds due to the rigidity of the diaryl scaffold [2]. Enhanced flexibility may facilitate induced-fit binding to protein targets with deep or conformationally adaptable binding pockets, a property that rigid analogs cannot replicate.

Conformational flexibility Target engagement Molecular recognition

Absence of a Basic Amine Differentiates the Compound from c-Met Kinase Inhibitor Chemotypes Within the Triazolo[4,3-b]pyridazine Class

The target compound contains no basic amine centre (the triazolo[4,3-b]pyridazine core nitrogens are not protonatable at physiological pH), in contrast to the dual c-Met/Pim-1 inhibitor series reported by Ahmed et al., where compounds such as 4g contain basic amine pharmacophoric elements critical for kinase hinge-region hydrogen bonding [1]. Compound 4g exhibits dual inhibitory activity against c-Met (IC50 = 0.163 ± 0.01 μM) and Pim-1 (IC50 = 0.283 ± 0.01 μM) [1]. The absence of a basic amine in the target compound suggests it engages biological targets through a distinct pharmacophoric mechanism, likely not relying on hinge-region hydrogen bonding typical of type I kinase inhibitors. This structural divergence implies a different selectivity profile and reduced probability of polypharmacology at the kinome level.

Kinase selectivity Chemotype differentiation Off-target profiling

Recommended Research and Procurement Application Scenarios for 2-({6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one Based on Differentiation Evidence


Chemical Probe Development for CNS Targets Requiring High Passive Permeability

The compound's zero hydrogen bond donors (HBD = 0) and TPSA of 69.4 Ų position it favourably for crossing the blood-brain barrier, making it an ideal starting scaffold for neuroscience-focused chemical probe campaigns. Researchers targeting CNS kinases, GPCRs, or epigenetic readers where brain exposure is critical should prioritise this compound over 8-amino analogs (such as compound 12) that carry HBD ≥ 2 [1]. The moderate XLogP3 of 1.5 further supports balanced CNS penetration without excessive lipophilicity that could lead to non-specific binding [1].

Fragment-Based Drug Discovery Leveraging Conformational Flexibility

With four rotatable bonds and a molecular weight of 268.27 g/mol, this compound occupies the upper fragment space and offers conformational adaptability that rigid diaryl triazolo[4,3-b]pyridazine derivatives cannot provide. It is well-suited for fragment growing or merging strategies where flexibility facilitates induced-fit recognition of protein targets with dynamic binding pockets [2]. Procurement for fragment library supplementation should emphasize this conformational advantage over 3,6-diaryl analogs with only 1–2 rotatable bonds [2].

Metabolic Stability Screening in Early ADME-Tox Profiling

The 8-yloxy ether linkage offers an inherent metabolic stability advantage over the 8-amino linkage found in the tankyrase inhibitor series [3]. This compound is recommended for inclusion in metabolic stability screening panels where the goal is to compare the oxidative metabolism liability of C-O versus C-N linkages on an otherwise identical triazolo[4,3-b]pyridazine core. The absence of a secondary amine also eliminates the risk of N-dealkylation-derived reactive metabolites [3].

Selectivity Profiling Against the Kinome Without Canonical Kinase Hinge-Binding Motif Interference

The absence of a basic amine pharmacophore distinguishes this compound from type I kinase inhibitors within the triazolo[4,3-b]pyridazine class, such as the dual c-Met/Pim-1 inhibitor compound 4g [4]. This structural feature makes the compound a valuable control or starting point for target class selectivity profiling, as it is less likely to engage the ATP-binding hinge region of multiple kinases. Procurement for kinome-wide selectivity panels should leverage this differentiation to minimize polypharmacology [4].

Quote Request

Request a Quote for 2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.